Cas no 1514162-08-3 (2-(2,5-difluoro-4-methylphenyl)propan-1-amine)
2-(2,5-difluoro-4-methylphenyl)propan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2-(2,5-difluoro-4-methylphenyl)propan-1-amine
- AKOS018706882
- EN300-1839605
- 1514162-08-3
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- Inchi: 1S/C10H13F2N/c1-6-3-10(12)8(4-9(6)11)7(2)5-13/h3-4,7H,5,13H2,1-2H3
- InChI Key: KNSFHAUDTUGKIU-UHFFFAOYSA-N
- SMILES: FC1C=C(C)C(=CC=1C(C)CN)F
Computed Properties
- Exact Mass: 185.10160574g/mol
- Monoisotopic Mass: 185.10160574g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 26Ų
2-(2,5-difluoro-4-methylphenyl)propan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1839605-0.05g |
2-(2,5-difluoro-4-methylphenyl)propan-1-amine |
1514162-08-3 | 0.05g |
$647.0 | 2023-09-19 | ||
| Enamine | EN300-1839605-0.1g |
2-(2,5-difluoro-4-methylphenyl)propan-1-amine |
1514162-08-3 | 0.1g |
$678.0 | 2023-09-19 | ||
| Enamine | EN300-1839605-0.25g |
2-(2,5-difluoro-4-methylphenyl)propan-1-amine |
1514162-08-3 | 0.25g |
$708.0 | 2023-09-19 | ||
| Enamine | EN300-1839605-0.5g |
2-(2,5-difluoro-4-methylphenyl)propan-1-amine |
1514162-08-3 | 0.5g |
$739.0 | 2023-09-19 | ||
| Enamine | EN300-1839605-1.0g |
2-(2,5-difluoro-4-methylphenyl)propan-1-amine |
1514162-08-3 | 1g |
$1299.0 | 2023-06-02 | ||
| Enamine | EN300-1839605-2.5g |
2-(2,5-difluoro-4-methylphenyl)propan-1-amine |
1514162-08-3 | 2.5g |
$1509.0 | 2023-09-19 | ||
| Enamine | EN300-1839605-5.0g |
2-(2,5-difluoro-4-methylphenyl)propan-1-amine |
1514162-08-3 | 5g |
$3770.0 | 2023-06-02 | ||
| Enamine | EN300-1839605-10.0g |
2-(2,5-difluoro-4-methylphenyl)propan-1-amine |
1514162-08-3 | 10g |
$5590.0 | 2023-06-02 | ||
| Enamine | EN300-1839605-1g |
2-(2,5-difluoro-4-methylphenyl)propan-1-amine |
1514162-08-3 | 1g |
$770.0 | 2023-09-19 | ||
| Enamine | EN300-1839605-5g |
2-(2,5-difluoro-4-methylphenyl)propan-1-amine |
1514162-08-3 | 5g |
$2235.0 | 2023-09-19 |
2-(2,5-difluoro-4-methylphenyl)propan-1-amine Related Literature
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on 2-(2,5-difluoro-4-methylphenyl)propan-1-amine
Comprehensive Overview of 2-(2,5-Difluoro-4-methylphenyl)propan-1-amine (CAS No. 1514162-08-3)
The compound 2-(2,5-difluoro-4-methylphenyl)propan-1-amine (CAS No. 1514162-08-3) is a fluorinated aromatic amine with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the difluoro and methyl substituents, make it a valuable intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in this compound due to its role in developing selective enzyme inhibitors and receptor modulators, aligning with the growing demand for precision medicine.
In recent years, the search for fluorinated building blocks like 1514162-08-3 has surged, driven by their enhanced metabolic stability and bioavailability. This trend reflects broader industry shifts toward sustainable chemistry and green synthesis. Users frequently search for terms such as "fluorinated amine applications" or "CAS 1514162-08-3 suppliers", highlighting commercial and academic interest. The compound’s lipophilicity and electronic properties also make it a candidate for drug delivery optimization, a hot topic in nanomedicine forums.
From a synthetic perspective, 2-(2,5-difluoro-4-methylphenyl)propan-1-amine is synthesized via reductive amination or Grignard reactions, methods widely discussed in organic chemistry communities. Its amine group allows for further derivatization, enabling the creation of targeted therapeutics. SEO analytics reveal related queries like "how to purify fluorinated amines" and "amine stability in storage", underscoring practical challenges addressed in recent publications.
The safety profile of 1514162-08-3 is another focal point, with users seeking MSDS data and handling guidelines. While non-hazardous under standard conditions, proper laboratory protocols are essential. This aligns with global emphasis on chemical safety education, a recurring theme in research compliance discussions. Regulatory databases often index this compound under "high-purity intermediates", reflecting its niche in GMP synthesis.
Market analyses indicate rising demand for custom fluorinated compounds, with 1514162-08-3 listed in catalogs of specialized fine chemical vendors. Its applications extend to material science, where fluorinated aromatics improve polymer durability. Keywords like "fluorine in drug design" and "methylphenylamine derivatives" rank highly, mirroring interdisciplinary interest.
In conclusion, 2-(2,5-difluoro-4-methylphenyl)propan-1-amine exemplifies the intersection of structural innovation and applied chemistry. As AI-driven molecular modeling accelerates discovery, compounds like this will remain pivotal in addressing global health and industrial challenges.
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